4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid
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Overview
Description
4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid is an organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the stability and ease of removal of the Boc group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid typically involves the protection of the amine group in piperazine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactor systems allows for better control over reaction conditions and can lead to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Boc deprotection is commonly achieved using TFA in dichloromethane or HCl in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Reduced forms such as alcohols.
Substitution: Free amine after Boc deprotection.
Scientific Research Applications
4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in peptide synthesis and other organic synthesis applications.
Biology: In the study of enzyme mechanisms and protein interactions where protected amine groups are required.
Medicine: In the development of pharmaceuticals where selective protection and deprotection of functional groups are crucial.
Industry: In the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The Boc group can be removed under acidic conditions, regenerating the free amine. This process is facilitated by the resonance stabilization of the carbonyl group and the formation of a stable tert-butyl carbocation during deprotection .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-4-aminobutyric acid: Another compound with a Boc-protected amine group.
N-tert-butoxycarbonyl-2-aminoethanol: A Boc-protected amino alcohol.
N-tert-butoxycarbonyl-1,4-diaminobutane: A Boc-protected diamine.
Uniqueness
4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid is unique due to its piperazine ring structure, which provides additional stability and versatility in synthetic applications compared to linear Boc-protected amines .
Properties
CAS No. |
1189435-14-0 |
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Molecular Formula |
C11H20N2O4 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-5-12-11(4,7-13)8(14)15/h12H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
DKNNPBSTUKJQAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCN1)C(=O)OC(C)(C)C)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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